Cas no 623-65-4 (Palmitic anhydride)
Palmitic anhydride Chemical and Physical Properties
Names and Identifiers
-
- Palmitic anhydride
- Hexadecanoic anhydride
- hexadecanoyl hexadecanoate
- PALMITIC ANHYDRIDE [CARBONYL-14C]
- Palmitic acid anhydride
- Hexadecanoic acid, anhydride
- Hexadecanoic acid, 1,1'-anhydride
- 33JHB8GS96
- QWZBEFCPZJWDKC-UHFFFAOYSA-N
- Palmiticanhydride
- C32H62O3
- Bispalmitic anhydride
- n-hexadecanoic anhydride
- Hexadecanoic anhydride #
- Palmitic anhydride, 97%
- hexadecanoic acid anhydride
- Hexadecanoic acid,1,1'-
- DTXSID601014660
- EINECS 210-805-0
- HY-W093183
- UNII-33JHB8GS96
- 2-(4-METHOXY-PHENYLAMINO)-4-NITRO-BENZOICACID
- FT-0632621
- SCHEMBL149967
- NSC-285112
- LS-15339
- NSC285112
- NSC 285112
- P0008
- 623-65-4
- AKOS016013112
- Q27256276
- MFCD00008992
- CS-0141240
- D82036
- NS00043848
- DTXCID20818407
- STL453734
- DB-054142
- 210-805-0
-
- MDL: MFCD00008992
- Inchi: 1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
- InChI Key: QWZBEFCPZJWDKC-UHFFFAOYSA-N
- SMILES: O(C(CCCCCCCCCCCCCCC)=O)C(CCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 494.47000
- Monoisotopic Mass: 494.47
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 35
- Rotatable Bond Count: 30
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 14.6
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 0.8388
- Melting Point: 61-64 °C (lit.)
- Boiling Point: 547.77°C (rough estimate)
- Flash Point: 488.6 °C at 760 mmHg
- Refractive Index: 1.4364 (estimate)
- PSA: 43.37000
- LogP: 11.01880
- Solubility: Not determined
Palmitic anhydride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S25
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:S25;S36/37/39;S45
- Risk Phrases:R34
Palmitic anhydride Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Palmitic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160066-100g |
Palmitic anhydride |
623-65-4 | 96% | 100g |
¥1733.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160066-25G |
Palmitic anhydride |
623-65-4 | 96% | 25g |
¥458.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160066-5g |
Palmitic anhydride |
623-65-4 | 96% | 5g |
¥108.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160066-500G |
Palmitic anhydride |
623-65-4 | 96% | 500g |
¥7415.90 | 2023-09-01 | |
| Ambeed | A392769-5g |
Palmitic anhydride |
623-65-4 | 96% | 5g |
$20.0 | 2025-04-18 | |
| Ambeed | A392769-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
$40.0 | 2025-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-5g |
Palmitic anhydride |
623-65-4 | 96% | 5g |
¥52.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
¥235.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-100g |
Palmitic anhydride |
623-65-4 | 96% | 100g |
¥935.0 | 2024-04-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53620-5g |
Palmitic anhydride |
623-65-4 | 5g |
¥138.0 | 2021-09-08 |
Palmitic anhydride Suppliers
Palmitic anhydride Related Literature
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1. Evaluating the degree of substitution of water-insoluble acyl derivatives of hyaluronan using Raman spectroscopy: method development and comparison with gas chromatography and 1H NMRJosef Chmela?,Adéla Kotzianová,Martina Hermannová,Romana ?uláková,Daniela ?mejkalová,Jaromír Kulhánek,Vladimír Velebny Anal. Methods 2017 9 232
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Stephan D. Stamatov,Jacek Stawinski Org. Biomol. Chem. 2007 5 3787
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Carine Yvon,Andrew Macdonell,Saskia Buchwald,Andrew J. Surman,Noémie Follet,Jennifer Alex,De-Liang Long,Leroy Cronin Chem. Sci. 2013 4 3810
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E. Papa,J. P. Doucet,A. Doucet-Panaye RSC Adv. 2016 6 68806
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Krishant M. Deo,Jennette Sakoff,Jayne Gilbert,Yingjie Zhang,Janice R. Aldrich Wright Dalton Trans. 2019 48 17228
Additional information on Palmitic anhydride
Palmitic anhydride (CAS No. 623-65-4): Applications and Recent Research Developments
Palmitic anhydride, chemically known as hexadecanoic anhydride, is a significant compound in the field of organic chemistry and pharmaceutical research. With a CAS number of 623-65-4, this compound has garnered considerable attention due to its versatile applications in synthetic chemistry, drug formulation, and material science. The unique structural properties of palmitic anhydride make it a valuable intermediate in the synthesis of various bioactive molecules, including prostaglandins and other lipid-based pharmaceuticals.
The compound is derived from palmitic acid, a saturated fatty acid that is widely found in natural oils and fats. The conversion of palmitic acid to its anhydride form enhances its reactivity, making it particularly useful in peptide coupling reactions and the synthesis of complex lipid derivatives. In recent years, the demand for palmitic anhydride has increased significantly, driven by advancements in drug delivery systems and the development of novel biomaterials.
One of the most notable applications of palmitic anhydride is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of prostaglandin analogs. Prostaglandins are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain signaling, and reproductive functions. The ability of palmitic anhydride to facilitate the formation of ester linkages has made it indispensable in the production of these therapeutic agents.
In addition to its pharmaceutical uses, palmitic anhydride has found applications in the field of materials science. Researchers have explored its potential in the development of biodegradable polymers and coatings that exhibit enhanced stability and biocompatibility. These materials are particularly relevant in medical device manufacturing, where long-term implantability and degradation profiles are critical considerations.
Recent studies have also highlighted the role of palmitic anhydride in nanotechnology. Its ability to form stable complexes with hydrophobic drugs has been leveraged to develop novel drug delivery systems based on lipid nanoparticles. These systems offer improved solubility and targeted delivery of therapeutic agents, thereby enhancing treatment efficacy and reducing side effects.
The synthesis of palmitic anhydride typically involves the reaction of palmitic acid with acetic anhydride or other activating agents under controlled conditions. This process yields a high-purity product that is suitable for further chemical modifications. Advances in synthetic methodologies have enabled the production of palmitic anhydride with greater efficiency and scalability, meeting the growing demands of industrial applications.
From a research perspective, ongoing studies are focused on expanding the utility of palmitic anhydride beyond traditional applications. For instance, researchers are investigating its potential as a precursor for synthesizing novel antimicrobial agents and anti-inflammatory compounds. The compound's structural flexibility allows for diverse functionalization strategies, opening up new avenues for drug discovery.
The impact of palmitic anhydride on modern chemistry cannot be overstated. Its role as a versatile intermediate has paved the way for numerous innovations in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new applications for this compound, its significance is expected to grow further, reinforcing its position as a cornerstone molecule in chemical research.
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